Benzo[d]imidazole derivatives have shown significant antiproliferative effects against breast cancer cell lines, with some compounds exhibiting greater effects than cisplatin2. The structure-activity relationship (SAR) studies have been crucial in identifying the most active derivatives, which serve as leads for developing more effective cancer therapeutics2.
The broad-spectrum antiviral activity of benzo[d]imidazole-based heterocycles has been highlighted, with compounds displaying inhibitory activities against various viruses4. The molecular basis of action has been explored through in vitro and in silico screening, suggesting these compounds as potent antiviral agents4.
Newly synthesized benzo[d]imidazole derivatives have been evaluated for their antioxidant and antimicrobial activities, showing high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans6. SAR and molecular docking studies have provided insights into the molecular descriptors that correlate with the observed biological activities6.
The benzo[d]imidazole derivatives have been found to interact with various biological targets. For instance, 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones have been synthesized and evaluated for their ability to inhibit D-amino acid oxidase (DAAO), with inhibitory potency depending on the size and position of substituents on the benzene ring1. This inhibition can affect plasma D-serine pharmacokinetics when administered orally to mice1. Additionally, benzo[d]imidazole-based heterocycles have been designed as antiviral agents, showing promising results against HIV-1, HCV, SSPE, and H1N1, with potential action against viral enzymes like HIV-1 RT, HCV NS3/4A serine protease, and H1N1 NA14. Furthermore, some derivatives have been evaluated for their immunosuppressive activities, particularly in suppressing delayed type hypersensitivity (DTH) without inhibiting humoral immunity in mice3.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2